1-(3-Bromobenzyl)-1H-pyrrole-2,5-dione
Overview
Description
1-(3-Bromobenzyl)-1H-pyrrole-2,5-dione is an organic compound that features a bromobenzyl group attached to a pyrrole-2,5-dione core
Mechanism of Action
Target of Action
The primary target of 1-(3-Bromobenzyl)-1H-pyrrole-2,5-dione is tubulin , a globular protein that is the main constituent of microtubules in cells . Tubulin plays a crucial role in maintaining cell structure, providing platforms for intracellular transport, and forming the mitotic spindle during cell division .
Mode of Action
This compound interacts with tubulin, leading to changes in the protein’s tertiary structure . This interaction disrupts the normal architecture of microtubules within cells .
Biochemical Pathways
The compound’s interaction with tubulin affects the microtubule dynamics, which are essential for various cellular processes, including cell division . By disrupting these dynamics, the compound can inhibit cancer cell proliferation and metastasis .
Pharmacokinetics
Information on the pharmacokinetics of this compound is limited. Similar compounds have demonstrated good plasma stability and minimal inhibition of cytochrome p450 isoforms, suggesting favorable adme (absorption, distribution, metabolism, and excretion) properties .
Result of Action
The disruption of microtubule dynamics by this compound leads to the inhibition of cancer cell viability . It also strongly inhibits the clonogenic potential of aggressive metastatic breast tumor cell lines, such as MDA-MB-231 .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3-Bromobenzyl)-1H-pyrrole-2,5-dione can be synthesized through a multi-step process involving the bromination of benzyl compounds followed by cyclization reactions. One common method involves the bromination of benzyl alcohol to form 3-bromobenzyl bromide, which is then reacted with maleimide to yield the desired product .
Industrial Production Methods: Industrial production of this compound typically involves large-scale bromination and cyclization processes. The reaction conditions are optimized to ensure high yield and purity, often involving the use of catalysts and controlled temperature settings .
Chemical Reactions Analysis
Types of Reactions: 1-(3-Bromobenzyl)-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents used.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines.
Oxidation and Reduction Reactions: Oxidizing agents such as potassium permanganate or reducing agents like sodium borohydride are commonly used.
Major Products: The major products formed from these reactions include substituted pyrrole-2,5-dione derivatives, which can have varied functional groups depending on the reagents used .
Scientific Research Applications
1-(3-Bromobenzyl)-1H-pyrrole-2,5-dione has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials and as a building block in the synthesis of polymers.
Comparison with Similar Compounds
1-(3-Bromobenzyl)pyrrolidine: Similar in structure but with a pyrrolidine ring instead of a pyrrole-2,5-dione core.
3-Bromobenzyl bromide: Lacks the pyrrole-2,5-dione core and is primarily used as a reagent in organic synthesis.
Uniqueness: 1-(3-Bromobenzyl)-1H-pyrrole-2,5-dione is unique due to its combination of a bromobenzyl group and a pyrrole-2,5-dione core, which imparts distinct chemical reactivity and potential biological activity .
Properties
IUPAC Name |
1-[(3-bromophenyl)methyl]pyrrole-2,5-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrNO2/c12-9-3-1-2-8(6-9)7-13-10(14)4-5-11(13)15/h1-6H,7H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFOWGSSDYZJMOT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)CN2C(=O)C=CC2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601248520 | |
Record name | 1-[(3-Bromophenyl)methyl]-1H-pyrrole-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601248520 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
140480-94-0 | |
Record name | 1-[(3-Bromophenyl)methyl]-1H-pyrrole-2,5-dione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=140480-94-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-[(3-Bromophenyl)methyl]-1H-pyrrole-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601248520 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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